molecular formula C7H10N2O2 B2466380 Methyl 1-ethylpyrazole-4-carboxylate CAS No. 1699300-53-2

Methyl 1-ethylpyrazole-4-carboxylate

Cat. No. B2466380
CAS RN: 1699300-53-2
M. Wt: 154.169
InChI Key: JEKNOODYRIFJDN-UHFFFAOYSA-N
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Description

“Methyl 1-ethylpyrazole-4-carboxylate” is a chemical compound. It is also known as "Ethyl 1-Ethylpyrazole-4-carboxylate" . The IUPAC name of this compound is ethyl 1-ethyl-1H-pyrazole-4-carboxylate . The InChI code of the compound is 1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies have been employed for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of “Methyl 1-ethylpyrazole-4-carboxylate” is represented by the formula C8H12N2O2 . The molecular weight of the compound is 168.2 .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are versatile synthetic intermediates in preparing relevant chemicals in various fields .


Physical And Chemical Properties Analysis

“Methyl 1-ethylpyrazole-4-carboxylate” is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, such as Methyl 1-ethylpyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been applied to treat various diseases including inflammatory , diabetic , cancer , bacterial , and analgesic diseases.

Drug Discovery

In the field of drug discovery, pyrazoles are highly valued. The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .

Agrochemistry

Pyrazoles are also used in agrochemistry . They are often used in the synthesis of pesticides and other agrochemicals due to their biological activity .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form coordination compounds . They can bind to a central metal atom to form a coordination complex .

Organometallic Chemistry

Pyrazoles have applications in organometallic chemistry . They can act as ligands, forming organometallic compounds with metals .

Theoretical Studies

Pyrazole derivatives are often subjects of combined experimental and theoretical studies . For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically important pyrazole-4-carboxylic acid derivative, has been studied for its structural, spectral, and theoretical properties .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the context in which they are used . For instance, some pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Safety and Hazards

“Methyl 1-ethylpyrazole-4-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “Methyl 1-ethylpyrazole-4-carboxylate” and other pyrazole derivatives are likely to involve further exploration of their synthesis and applications. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This includes the development of new strategies for the synthesis of pyrazole derivatives and the investigation of their diverse and valuable synthetical, biological, and photophysical properties .

properties

IUPAC Name

methyl 1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-6(4-8-9)7(10)11-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNOODYRIFJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-ethylpyrazole-4-carboxylate

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